Ebna1-IN-SC7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

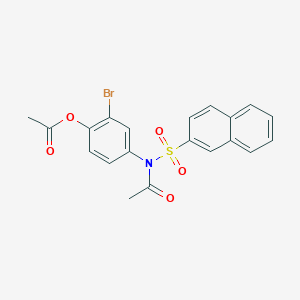

Structure

3D Structure

Properties

Molecular Formula |

C20H16BrNO5S |

|---|---|

Molecular Weight |

462.3 g/mol |

IUPAC Name |

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |

InChI |

InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |

InChI Key |

SSARAOHVKXASDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Ebna1-IN-SC7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Ebna1-IN-SC7, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). This document details the molecular interactions, cellular effects, and the experimental basis for our current understanding of this compound, making it an essential resource for researchers in virology, oncology, and drug development.

Core Mechanism of Action: Inhibition of EBNA1-DNA Binding

This compound functions as a selective inhibitor of the Epstein-Barr nuclear antigen 1 (EBNA1), a viral protein crucial for the replication and maintenance of the EBV genome in latently infected cells.[1][2] The primary mechanism of action of SC7 is the direct interference with the DNA binding activity of EBNA1.[1][2] By disrupting this interaction, SC7 effectively inhibits the essential functions of EBNA1 in viral persistence and the transcription of viral genes.

Molecular docking studies have elucidated the putative binding mode of SC7 within the DNA-binding domain of EBNA1.[3] The inhibitor is predicted to form critical hydrogen bonds with the side chains of amino acid residues Arginine 469 and Tyrosine 518. Furthermore, the binding is stabilized by extensive hydrophobic interactions with Proline 535 and Leucine 536. This molecular embrace of SC7 within the DNA-binding pocket of EBNA1 physically obstructs the protein's ability to engage with its cognate DNA sequences on the viral genome.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified through a series of biochemical and cell-based assays. The key quantitative data are summarized in the tables below for clear comparison.

| Assay | Parameter | Value | Reference |

| EBNA1-DNA Binding (Fluorescence Polarization) | IC50 | 23 µM | |

| EBNA1-Mediated Transcription | Inhibition at 5 µM | Complete Blockade | |

| Zta-Mediated Transcription | Inhibition at 5 µM | 60% | |

| EBV Genome Copy Number (Raji cells) | Effect at 10 µM (6 days) | No Significant Effect |

Table 1: In Vitro and Cellular Activity of this compound

Signaling Pathways Modulated by EBNA1 and Disrupted by this compound

EBNA1 exerts its oncogenic potential not only through direct viral functions but also by modulating critical cellular signaling pathways. By inhibiting EBNA1, SC7 has the potential to reverse these pathological alterations.

One of the key interactions of EBNA1 is with the host cell ubiquitin-specific protease 7 (USP7) and the protein kinase CK2. This interaction leads to the degradation of Promyelocytic Leukemia (PML) nuclear bodies, which are crucial tumor suppressors involved in DNA repair and p53-mediated apoptosis. The disruption of PML nuclear bodies by EBNA1 promotes cell survival and genomic instability. This compound, by inhibiting EBNA1's functions, is expected to restore the integrity of PML nuclear bodies and sensitize EBV-positive cancer cells to apoptosis.

Caption: EBNA1-mediated degradation of PML nuclear bodies and its inhibition by SC7.

Furthermore, EBNA1 has been shown to modulate the activity of key transcription factors such as NF-κB and AP-1, which are central to inflammation, cell proliferation, and survival. The inhibitory effect of SC7 on EBNA1-mediated transcription suggests a potential to normalize the activity of these pathways in EBV-associated malignancies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput In Silico Virtual Screening

This compound was identified from a library of approximately 90,000 small molecules using a high-throughput virtual screening (HTVS) approach.

Caption: Workflow for the in silico discovery of this compound.

Protocol:

-

Compound Library Preparation: A database of ~90,000 small molecules from the SPECS database was used. Compounds were pre-filtered for predicted aqueous solubility with a logS value greater than -4.

-

Docking Grid Generation: The crystal structure of the EBNA1 DNA-binding domain was used to create a 6 Å grid around the DNA-binding pocket for docking simulations.

-

Primary Docking: The DOCK4.0 program was used for the initial docking of the compound library.

-

Consensus Scoring: The top 5,000 candidates from the primary screen were re-evaluated using three different scoring functions: Xscore, Slide, and AutoDock to calculate the free energy of binding.

-

Candidate Selection: The top 30 candidates with the best consensus scores were selected for experimental validation.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

Principle: This assay measures the change in the polarization of fluorescently labeled DNA upon binding to the EBNA1 protein. Small, unbound fluorescent DNA tumbles rapidly, resulting in low polarization. When bound to the larger EBNA1 protein, the complex tumbles slower, leading to an increase in polarization. Inhibitors of this interaction will prevent the increase in polarization.

Protocol:

-

Reagents:

-

Purified EBNA1 protein.

-

Fluorescently labeled DNA probe corresponding to an EBNA1 binding site.

-

Assay Buffer: Specific composition not detailed in the primary reference, but a typical buffer would be Tris-based with physiological salt concentrations.

-

This compound and other test compounds dissolved in DMSO.

-

-

Procedure:

-

Reactions were set up in 384-well, black, non-binding surface plates.

-

To each well, add the fluorescently labeled DNA probe at a final concentration determined by optimization (typically in the low nanomolar range).

-

Add purified EBNA1 protein to a final concentration that yields a significant polarization window (e.g., 80% of maximal binding).

-

Add test compounds at various concentrations (typically a serial dilution from a high micromolar concentration). The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Luciferase Reporter Assay for EBNA1-Mediated Transcription

Principle: This cell-based assay quantifies the transcriptional activity of EBNA1. A reporter plasmid containing the firefly luciferase gene under the control of an EBNA1-responsive promoter (e.g., the EBV Cp promoter within the OriP region) is co-transfected with an EBNA1 expression plasmid into mammalian cells. The amount of light produced upon addition of luciferin is proportional to the transcriptional activity of EBNA1.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are typically used for their high transfection efficiency.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are co-transfected with an EBNA1 expression plasmid and the OriP-Cp-Luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Immediately after transfection, cells are treated with this compound or other test compounds at the desired concentrations (e.g., 5 µM). A DMSO-only control is included.

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

The percentage of inhibition of EBNA1-mediated transcription is calculated relative to the DMSO-treated control.

-

Quantitative Real-Time PCR for EBV Genome Copy Number

Principle: This assay quantifies the number of EBV genomes per cell in a latently infected cell line, such as Raji (a Burkitt's lymphoma cell line).

Protocol:

-

Cell Culture and Treatment:

-

Raji cells are cultured in appropriate media.

-

Cells are treated with this compound (e.g., 10 µM) or a DMSO control for a specified period (e.g., 6 days). The media and compound are refreshed every 3 days.

-

-

Genomic DNA Extraction:

-

After treatment, genomic DNA is extracted from the cells using a commercial kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

qPCR is performed using primers and a probe specific for a region of the EBV genome (e.g., the DS region) and a host cell gene (e.g., actin) for normalization.

-

The relative amount of EBV DNA to cellular DNA is calculated using the ΔΔCt method.

-

-

Data Analysis:

-

The change in EBV genome copy number in treated cells is determined relative to the DMSO-treated control.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics targeting EBV-associated diseases. Its mechanism of action, centered on the inhibition of EBNA1-DNA binding, provides a clear rationale for its antiviral and potential anti-cancer effects. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of more potent and selective second-generation inhibitors. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of SC7 derivatives and evaluating their efficacy in preclinical models of EBV-associated malignancies.

References

An In-depth Technical Guide on the Core Function of Ebna1-IN-SC7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ebna1-IN-SC7, a small molecule inhibitor of the Epstein-Barr Virus (EBV) Nuclear Antigen 1 (EBNA1). EBNA1 is a critical viral protein for the maintenance and persistence of the EBV genome in latently infected cells and is expressed in all EBV-associated malignancies, making it a prime target for therapeutic intervention.[1][2][3][4] this compound serves as a key chemical probe for studying EBNA1 function and a foundational compound for developing treatments for EBV-related cancers.[5]

Core Function and Mechanism of Action

This compound, also known as compound SC7, is a selective inhibitor that directly targets the DNA-binding activity of EBNA1. Its primary function is to prevent the EBNA1 protein from binding to its specific DNA recognition sites within the EBV genome's origin of plasmid replication (oriP). This binding is essential for several of EBNA1's key roles:

-

Viral Genome Replication and Maintenance: EBNA1 orchestrates the replication of the EBV episome once per cell cycle and ensures its proper segregation to daughter cells during mitosis.

-

Transcriptional Regulation: EBNA1 activates the transcription of other EBV latent genes necessary for the immortalization of host cells.

By physically obstructing the interaction between EBNA1 and its DNA target, this compound effectively abrogates these downstream functions. Molecular docking simulations have elucidated the specific mode of inhibition, predicting that SC7 fits into the DNA-binding pocket of the EBNA1 homodimer. The simulations suggest that SC7 forms two hydrogen bonds with the side chain of residue Arginine 469 and one hydrogen bond with the side chain of Tyrosine 518. Furthermore, SC7 is thought to align with the DNA sequence that EBNA1 would normally bind, with its sulfonyl group mimicking the phosphate backbone of the DNA.

The inhibition of EBNA1's primary functions has broader implications for the host cell. EBNA1 is known to interact with several cellular pathways to promote cell survival, notably by disrupting p53-mediated apoptosis through its interaction with ubiquitin-specific protease 7 (USP7). By inhibiting EBNA1, compounds like SC7 can indirectly prevent this manipulation of host cell machinery.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified across various biochemical and cell-based assays. The data highlights its potency against EBNA1 and reveals some off-target effects.

| Assay Type | Target | Metric | Value | Cell Line / Conditions | Reference |

| Biochemical Assay | EBNA1-DNA Binding | IC₅₀ | 23 µM | Purified Protein | |

| EBNA1-DNA Binding | IC₅₀ | 20-100 µM | Purified Protein (FP & EMSA) | ||

| Zta-DNA Binding | IC₅₀ | No significant inhibition | Purified Protein (FP & EMSA) | ||

| Cell-Based Assay | EBNA1 Transcriptional Activation | % Inhibition | ~100% | HEK293T cells (5 µM SC7) | |

| Zta Transcriptional Activation | % Inhibition | ~60% | HEK293T cells (5 µM SC7) | ||

| EBV Genome Maintenance | Effect | No significant change | Raji cells (10 µM SC7, 6 days) |

IC₅₀: Half-maximal inhibitory concentration; FP: Fluorescence Polarization; EMSA: Electrophoretic Mobility Shift Assay.

Experimental Protocols

This compound was identified and characterized through a combination of computational and experimental techniques.

3.1 In Silico Virtual Screening The compound was initially identified from a library of approximately 90,000 small molecules through a high-throughput virtual screen.

-

Protocol:

-

The crystal structure of the EBNA1 DNA-binding domain was used as the target.

-

Computational docking programs (e.g., AutoDock) were used to predict the binding affinity of each compound in the library to the EBNA1 DNA-binding pocket.

-

Compounds were ranked based on calculated free energy of binding scores from multiple scoring functions.

-

A shortlist of top candidates, including SC7, was selected for experimental validation.

-

3.2 Fluorescence Polarization (FP) Assay This biochemical assay was used for the primary determination of the IC₅₀ value of SC7 against EBNA1-DNA binding.

-

Protocol:

-

The EBNA1 DNA-binding domain was purified.

-

A fluorescently tagged DNA hairpin containing a consensus EBNA1 binding site was synthesized.

-

The purified EBNA1 protein was incubated with the fluorescent DNA probe, causing an increase in fluorescence polarization due to the formation of a large, slow-tumbling complex.

-

Increasing concentrations of this compound were added to the reaction.

-

The decrease in fluorescence polarization, corresponding to the inhibition of the EBNA1-DNA interaction, was measured to calculate the IC₅₀.

-

3.3 Electrophoretic Mobility Shift Assay (EMSA) EMSA was used as a secondary, orthogonal assay to validate the inhibition of EBNA1-DNA binding and to assess selectivity against other DNA-binding proteins like Zta.

-

Protocol:

-

Purified EBNA1 protein was incubated with a radiolabeled or fluorescently labeled DNA probe containing its cognate binding site in the presence of varying concentrations of SC7.

-

The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.

-

The formation of the larger EBNA1-DNA complex results in a retarded migration ("shift") compared to the free probe.

-

Inhibition of binding by SC7 was observed as a decrease in the shifted band and a corresponding increase in the free probe band.

-

The same protocol was repeated using purified Zta protein and its specific DNA probe to test for selectivity.

-

3.4 Cell-Based Luciferase Reporter Assay This assay measured the ability of SC7 to inhibit the transcriptional activation function of EBNA1 in a cellular context.

-

Protocol:

-

HEK293T cells were co-transfected with two plasmids: an EBNA1 expression plasmid and a reporter plasmid containing the firefly luciferase gene under the control of an EBNA1-responsive promoter (OriP-Cp).

-

Transfected cells were incubated with 5 µM this compound or a DMSO control.

-

After incubation, cells were lysed, and luciferase activity was measured using a luminometer.

-

Inhibition was calculated relative to the signal in the absence of the inhibitor. A parallel experiment using a Zta expression plasmid and a Zta-responsive reporter (BHLF1-Luciferase) was conducted to assess selectivity.

-

3.5 Quantitative Real-Time PCR (qPCR) for EBV Genome Copy Number This method was used to determine if inhibiting EBNA1 with SC7 led to the loss of the EBV episome from latently infected cells.

-

Protocol:

-

EBV-positive Raji Burkitt lymphoma cells were cultured for six days with 10 µM this compound or a DMSO control.

-

Total genomic DNA was extracted from the cells.

-

qPCR was performed using two sets of primers: one targeting a specific region of the EBV genome (e.g., DS) and another targeting a single-copy host cellular gene (e.g., actin) for normalization.

-

The relative quantity of EBV DNA to cellular DNA was calculated to determine the EBV genome copy number per cell.

-

Conclusion

This compound is a foundational small molecule inhibitor that functions by directly interfering with the ability of the viral EBNA1 protein to bind to DNA. This mechanism disrupts essential viral processes, including genome maintenance and transcriptional activation. While it shows some off-target activity on Zta-mediated transcription at the concentrations tested, it remains a highly valuable tool for dissecting the roles of EBNA1 in the EBV life cycle and in the pathogenesis of EBV-associated cancers. The data and protocols associated with its discovery provide a clear blueprint for the identification of novel viral inhibitors and serve as a basis for the development of more potent and selective second-generation therapeutics targeting EBNA1.

References

- 1. Epstein–Barr virus nuclear antigen 1 - Wikipedia [en.wikipedia.org]

- 2. EBNA1: Oncogenic Activity, Immune Evasion and Biochemical Functions Provide Targets for Novel Therapeutic Strategies against Epstein-Barr Virus- Associated Cancers [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of EBV Latent Infection by Ebna1-IN-SC7: A Technical Guide

Abstract: The Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1) is a multifunctional protein essential for the establishment and maintenance of EBV latent infection, a state linked to several human malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. As EBNA1 is the only viral protein consistently expressed across all forms of EBV latency, it represents a prime therapeutic target. This document provides a detailed technical overview of Ebna1-IN-SC7 (also known as SC7), a small molecule inhibitor of EBNA1. We consolidate key quantitative data, delineate experimental protocols for its characterization, and illustrate its mechanism of action and discovery workflow through detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of EBV-associated diseases and antiviral therapeutics.

Introduction to EBNA1 and EBV Latency

Epstein-Barr virus (EBV) establishes a lifelong latent infection within host B lymphocytes.[1] During latency, the viral genome persists as a circular episome within the host cell nucleus.[1] The maintenance of this episome—its replication and proper segregation to daughter cells during mitosis—is critically dependent on the viral protein EBNA1.[1][2][3]

EBNA1 functions by binding to specific DNA sequences within the viral genome's origin of plasmid replication (oriP). This interaction is fundamental for two of its key roles:

-

Viral DNA Replication: EBNA1 recruits the host cell's replication machinery to oriP, ensuring the EBV episome is duplicated once per cell cycle.

-

Transcriptional Regulation: EBNA1 can act as a transcriptional activator for other EBV latency genes, which are crucial for the immortalization of host cells.

Given that EBNA1 is indispensable for viral persistence and the survival of EBV-positive tumor cells, its inhibition is a highly attractive strategy for treating EBV-associated cancers. Small molecules that can disrupt EBNA1's functions, particularly its ability to bind DNA, have the potential to eliminate the virus from infected cells.

This compound: An Inhibitor of EBNA1-DNA Binding

This compound is a small molecule identified through a high-throughput virtual screening (HTVS) of approximately 90,000 compounds. Its primary mechanism of action is the direct interference with the DNA-binding activity of the EBNA1 protein.

Quantitative Efficacy and Selectivity

The inhibitory activity of SC7 and related compounds has been quantified through various biochemical and cell-based assays. The data reveals its potency and provides insights into its selectivity. A summary of these findings is presented below.

Table 1: In Vitro Inhibition of EBNA1-DNA Binding

| Compound | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | EBNA1 | Fluorescence Polarization | 23 | |

| Ebna1-IN-SC19 | EBNA1 | Fluorescence Polarization | 49 | |

| LB7 | EBNA1 | Fluorescence Polarization | 1 |

| LB7 | Zta | Fluorescence Polarization | No Inhibition | |

Table 2: Cell-Based Functional Inhibition

| Compound (Concentration) | Assay | Target Function | Result (% Inhibition) | Cell Line | Reference |

|---|---|---|---|---|---|

| This compound (5 µM) | Luciferase Reporter | EBNA1 Transactivation | ~100% | HEK293T | |

| This compound (5 µM) | Luciferase Reporter | Zta Transactivation | ~60% | HEK293T | |

| Ebna1-IN-SC19 (5 µM) | Luciferase Reporter | EBNA1 Transactivation | ~100% | HEK293T |

| Ebna1-IN-SC19 (5 µM) | Luciferase Reporter | Zta Transactivation | No significant effect | HEK293T | |

Table 3: Effect on EBV Genome Maintenance in Latently Infected Cells

| Compound (Concentration) | Treatment Duration | Assay | Result | Cell Line | Reference |

|---|---|---|---|---|---|

| This compound (10 µM) | 6 days | qPCR | No significant effect on EBV genome copy number | Raji | |

| Ebna1-IN-SC11 (10 µM) | 6 days | qPCR | 75-90% reduction in EBV genome copy number | Raji |

| Ebna1-IN-SC19 (10 µM) | 6 days | qPCR | 75-90% reduction in EBV genome copy number | Raji | |

Mechanism of Action and Discovery Workflow

The discovery of this compound followed a structured, multi-stage process beginning with computational screening and progressing through biochemical and cell-based validation. Its mechanism is a targeted disruption of the crucial protein-DNA interaction that underpins EBV latency.

References

Ebna1-IN-SC7: A Comprehensive Technical Guide to a Promising Therapeutic Target for Epstein-Barr Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is linked to a variety of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma. The persistence of the viral genome in infected cells is critically dependent on the Epstein-Barr Nuclear Antigen 1 (EBNA1). This protein's essential role in viral replication and maintenance makes it a prime target for therapeutic intervention. Among the inhibitors developed to disrupt EBNA1 function, Ebna1-IN-SC7 has emerged as a significant small molecule inhibitor that interferes with the DNA-binding activity of EBNA1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant cellular signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to EBNA1 as a Therapeutic Target

Epstein-Barr Nuclear Antigen 1 (EBNA1) is a multifaceted viral protein indispensable for the latent lifecycle of EBV. It is consistently expressed in all EBV-associated tumors, making it an attractive and specific target for antiviral therapy.[1] EBNA1's primary functions include:

-

Viral Genome Maintenance: EBNA1 tethers the EBV episome to the host cell chromosome during mitosis, ensuring its segregation to daughter cells.[2]

-

DNA Replication: It is essential for the replication of the viral genome from the origin of plasmid replication (oriP).[2]

-

Transcriptional Regulation: EBNA1 can act as a transcriptional regulator for both viral and cellular genes.[3][4]

Given its critical roles, inhibiting EBNA1 function is a promising strategy for the treatment of EBV-associated diseases. The small molecule inhibitor, this compound, was identified through in silico screening and has been shown to selectively inhibit the DNA-binding activity of EBNA1.

Quantitative Data for EBNA1 Inhibitors

A number of small molecule inhibitors targeting EBNA1 have been identified and characterized. The following table summarizes key quantitative data for this compound and other notable inhibitors for comparative analysis.

| Inhibitor | Target | Assay Type | IC50 (µM) | EC50 (µM) | Kd (µM) | Cell Line(s) | Reference(s) |

| This compound | EBNA1-DNA Binding | Fluorescence Polarization | 23 | - | - | - | |

| EBNA1-DNA Binding | EMSA | ~20-100 | - | - | - | ||

| EBNA1 Transcriptional Activation | Luciferase Reporter Assay | - | ~5 (complete inhibition) | - | HEK293T | ||

| Cell Proliferation | BrdU Assay | - | >100 (EBV-negative) | - | BJAB, HK1 | ||

| Cell Proliferation | Resazurin Assay | - | >100 (EBV-negative) | - | BJAB, HK1 | ||

| SC11 | EBNA1-DNA Binding | Fluorescence Polarization | ~20-100 | - | - | - | |

| EBNA1 Transcriptional Activation | Luciferase Reporter Assay | - | ~5 (complete inhibition) | - | HEK293T | ||

| SC19 | EBNA1-DNA Binding | Fluorescence Polarization | 49 | - | - | - | |

| EBNA1 Transcriptional Activation | Luciferase Reporter Assay | - | ~5 (selective inhibition) | - | HEK293T | ||

| VK-1727 | EBNA1-DNA Binding | - | - | 7.9 | - | LCL352 | |

| - | 6.3 | - | C666-1 | ||||

| - | 10 | - | SNU719 | ||||

| - | >100 | - | BJAB, HK1, AGS | ||||

| VK-1850 | EBNA1-DNA Binding | - | - | - | - | - |

Experimental Protocols

High-Throughput Screening for EBNA1 Inhibitors: Fluorescence Polarization Assay

This protocol outlines a fluorescence polarization (FP) assay for high-throughput screening of small molecule inhibitors of EBNA1-DNA binding. The assay measures the change in the polarization of fluorescently labeled DNA upon binding to the EBNA1 protein.

Materials:

-

Purified EBNA1 DNA-binding domain (DBD)

-

Fluorescently labeled DNA probe containing a high-affinity EBNA1 binding site (e.g., Cy5-labeled 18-bp palindrome)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5% glycerol, 1 mM DTT

-

384-well black, low-volume microplates

-

Test compounds dissolved in DMSO

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the purified EBNA1 DBD to the desired concentration (e.g., 50 nM) in Assay Buffer.

-

Dilute the fluorescently labeled DNA probe to the desired concentration (e.g., 10 nM) in Assay Buffer.

-

-

Compound Plating:

-

Dispense a small volume (e.g., 1 µL) of test compounds at various concentrations into the wells of the 384-well plate. Use DMSO for control wells.

-

-

Protein Addition:

-

Add EBNA1 DBD solution to each well and mix gently.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes to allow for protein-compound interaction.

-

-

Probe Addition:

-

Add the fluorescently labeled DNA probe to each well and mix gently.

-

-

Final Incubation:

-

Incubate the plate at room temperature for 60 minutes in the dark to reach binding equilibrium.

-

-

Measurement:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Validation of EBNA1 Inhibitors: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the inhibitory effect of compounds on the formation of the EBNA1-DNA complex.

Materials:

-

Purified EBNA1 DBD

-

DNA probe containing a high-affinity EBNA1 binding site, end-labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.05% NP-40, 1 µg poly(dI-dC).

-

Test compounds dissolved in DMSO.

-

Native polyacrylamide gel (e.g., 6%).

-

TBE Buffer (Tris-borate-EDTA).

-

Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol.

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the Binding Buffer, purified EBNA1 DBD, and the test compound at various concentrations.

-

Incubate at room temperature for 20 minutes.

-

-

Probe Addition:

-

Add the labeled DNA probe to the reaction mixture.

-

-

Final Incubation:

-

Incubate at room temperature for another 20 minutes.

-

-

Gel Electrophoresis:

-

Add Loading Dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

-

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

-

For fluorescently labeled probes, image the gel using an appropriate fluorescence scanner.

-

Data Analysis:

-

Quantify the intensity of the shifted band (EBNA1-DNA complex) and the free probe band.

-

Determine the concentration of the inhibitor that causes a 50% reduction in the formation of the EBNA1-DNA complex (IC50).

Signaling Pathways and Experimental Workflows

EBNA1-Mediated Disruption of the p53 Pathway

EBNA1 can interfere with the p53 tumor suppressor pathway by interacting with the deubiquitinating enzyme, Ubiquitin-Specific Protease 7 (USP7). This interaction prevents USP7 from stabilizing p53, leading to increased p53 degradation and reduced apoptosis in response to DNA damage.

Caption: EBNA1 disrupts p53 stability via USP7.

EBNA1-Induced Degradation of PML Nuclear Bodies

EBNA1 can also disrupt Promyelocytic Leukemia (PML) nuclear bodies, which are involved in tumor suppression and DNA repair. EBNA1 recruits both USP7 and Casein Kinase 2 (CK2) to PML bodies, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of PML proteins.

Caption: EBNA1 mediates PML degradation.

Modulation of STAT1 and TGF-β Signaling by EBNA1

EBNA1 has been shown to modulate cellular signaling pathways, including the STAT1 and TGF-β pathways. It can enhance the expression and activation of STAT1, while interfering with TGF-β signaling by promoting the turnover of SMAD2.

Caption: EBNA1 modulates STAT1 and TGF-β pathways.

Experimental Workflow for EBNA1 Inhibitor Discovery

The discovery and validation of EBNA1 inhibitors typically follow a multi-step workflow, starting with high-throughput screening and progressing to cell-based and in vivo validation.

References

- 1. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EBNA1: Oncogenic Activity, Immune Evasion and Biochemical Functions Provide Targets for Novel Therapeutic Strategies against Epstein-Barr Virus- Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Ebna1-IN-SC7: A Technical Guide to its Discovery and Development as a Novel Inhibitor of Epstein-Barr Virus Nuclear Antigen 1

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Ebna1-IN-SC7, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). This document is intended for researchers, scientists, and drug development professionals working in the fields of virology, oncology, and medicinal chemistry.

Introduction: The Role of EBNA1 in EBV-Associated Malignancies

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that establishes lifelong latent infection in over 90% of the world's population. While typically asymptomatic, EBV is a causative agent in several human cancers, including Burkitt's lymphoma, Hodgkin's lymphoma, nasopharyngeal carcinoma, and certain gastric carcinomas.[1][2] The EBV nuclear antigen 1 (EBNA1) is a viral-encoded DNA-binding protein that is consistently expressed in all EBV-associated tumors.[3][4] EBNA1 is essential for the maintenance, replication, and segregation of the EBV genome during latent infection.[4] Its critical role in viral persistence and tumor cell survival makes it an attractive therapeutic target for the treatment of EBV-related malignancies.

Discovery of this compound (SC7)

This compound (also referred to as compound SC7) was identified through a high-throughput in silico virtual screening (HTVS) of a small molecule database containing approximately 90,000 compounds. This computational approach utilized the crystal structure of the EBNA1 DNA-binding domain to identify potential small molecules that could interfere with its function.

The virtual screening process involved several key steps:

-

Compound Library Preparation: A database of ~90,000 small molecules from the SPECS database was filtered for compounds with a predicted aqueous solubility (log S value > -4).

-

Molecular Docking: The filtered compounds were then docked into the DNA-binding pocket of the EBNA1 crystal structure. The free energy of binding was calculated using a primary docking program and three different scoring functions.

-

Candidate Selection: From the initial screen, 5,000 candidates were re-examined using multiple docking programs (Xscore, Slide, and AutoDock) to select the top 30 candidates for experimental validation.

From these 30 candidates, four structurally related compounds, including SC7, were found to inhibit EBNA1-DNA binding in subsequent biochemical assays.

References

- 1. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening | PLOS One [journals.plos.org]

- 2. Discovery of selective inhibitors against EBNA1 via high throughput in silico virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

The Disruption of EBNA1-DNA Interaction by Ebna1-IN-SC7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The Epstein-Barr nuclear antigen 1 (EBNA1) is a viral protein crucial for the maintenance of the EBV genome in latently infected cells, making it a prime target for therapeutic intervention. Ebna1-IN-SC7 is a small molecule inhibitor that has been identified to interfere with the critical interaction between EBNA1 and its cognate DNA binding sites. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and the mechanism of action of this compound in disrupting this interaction.

Quantitative Data Summary

The inhibitory activity of this compound on the EBNA1-DNA interaction has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative findings.

| Parameter | Value | Assay Method | Cell Line (if applicable) | Reference |

| IC50 | 23 µM | Fluorescence Polarization (FP) | N/A | [1] |

| IC50 Range | 20–100 µM | Fluorescence Polarization (FP) & Electrophoretic Mobility Shift Assay (EMSA) | N/A | [1][2][3] |

| Transcriptional Inhibition | Complete block at 5 µM | Luciferase Reporter Assay | HEK293T | [4] |

| Effect on EBV Genome Copy Number | No significant effect at 10 µM (6 days) | Not specified | Raji (Burkitt's lymphoma) |

Mechanism of Action

This compound disrupts the binding of the EBNA1 protein to its specific DNA recognition sequences. Molecular docking studies have provided insights into the putative binding mode of this compound within the DNA-binding domain of EBNA1. These in silico analyses suggest that the inhibitor likely interacts with key amino acid residues responsible for DNA recognition and binding.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the EBNA1-DNA interaction in a homogeneous format.

Materials:

-

Purified recombinant EBNA1 DNA-binding domain (DBD) protein.

-

A fluorescently labeled (e.g., Cy5) DNA hairpin containing a high-affinity EBNA1 binding site.

-

Assay Buffer: 200 mM NaCl, 20 mM Tris-Cl (pH 7.4), 1 mM DTT, 10 µg/mL BSA.

-

This compound dissolved in DMSO.

-

384-well black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a reaction mix containing the Cy5-labeled EBNA1 binding site hairpin at a final concentration of 10 nM and purified recombinant EBNA1 DBD protein at a final concentration of 246 nM in the assay buffer.

-

Incubate the mixture at room temperature for 20 minutes to allow the EBNA1-DNA complex to form.

-

Dispense 30 µL of the reaction mix into the wells of a 384-well plate.

-

Add 0.5 µL of this compound at various concentrations (or DMSO as a control) to the wells.

-

Incubate the plate at room temperature for a further 30 minutes.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the Fluorescence Polarization assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides a qualitative and semi-quantitative assessment of the inhibition of EBNA1-DNA complex formation.

Materials:

-

Purified recombinant EBNA1 DBD protein.

-

A 32P-labeled double-stranded DNA probe containing an EBNA1 binding site.

-

EMSA Binding Buffer: 20 mM HEPES (pH 7.6), 40 mM KCl, 1 mM EDTA, 1 mM MgCl2, 10% glycerol.

-

This compound dissolved in DMSO.

-

Polyacrylamide gel (8%).

-

TBE or TGE buffer.

-

Loading dye (non-denaturing).

Procedure:

-

Prepare binding reactions by mixing purified EBNA1 DBD protein with the 32P-labeled DNA probe in the EMSA binding buffer.

-

Add this compound at various concentrations (or DMSO as a control) to the binding reactions.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

Add non-denaturing loading dye to each reaction.

-

Load the samples onto an 8% native polyacrylamide gel.

-

Perform electrophoresis at 250-300 V at 4°C.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

-

Quantify the band intensities to determine the extent of inhibition.

Caption: Workflow for the Electrophoretic Mobility Shift Assay.

Luciferase Reporter Assay for Transcriptional Activation

This cell-based assay assesses the ability of this compound to inhibit EBNA1-mediated transcriptional activation.

Materials:

-

HEK293T cells.

-

A luciferase reporter plasmid containing an EBNA1-dependent promoter (e.g., oriP-Cp-luciferase).

-

An EBNA1 expression plasmid.

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

Lipofectamine or other transfection reagent.

-

This compound dissolved in DMSO.

-

Luciferase assay reagent.

-

A luminometer.

Procedure:

-

Seed HEK293T cells in 24-well plates.

-

Co-transfect the cells with the oriP-Cp-luciferase reporter plasmid (200 ng/well), the EBNA1 expression plasmid (6.25 ng/well), and the Renilla luciferase control plasmid (10 ng/well) using Lipofectamine.

-

After 6 hours, replace the transfection medium with fresh medium containing this compound at the desired concentrations (or DMSO as a control).

-

Incubate the cells for an additional 48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of inhibition of EBNA1-mediated transcription.

Caption: Workflow for the Luciferase Reporter Assay.

Conclusion

This compound serves as a valuable tool compound for studying the biological functions of EBNA1 and for the development of novel therapeutics targeting EBV-associated diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Further optimization of this and related compounds may lead to the development of potent and specific inhibitors of EBNA1 for clinical applications.

References

- 1. Development of a high-throughput screen for inhibitors of Epstein-Barr virus EBNA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for Cooperative Binding of EBNA1 to the Epstein-Barr Virus Dyad Symmetry Minimal Origin of Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a High-Throughput Screen for Inhibitors of Epstein-Barr Virus EBNA1 - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of Ebna1-IN-SC7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of Ebna1-IN-SC7, a small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). EBNA1 is a crucial viral protein for the maintenance of the EBV genome in latently infected cells, making it a prime target for therapeutic intervention in EBV-associated malignancies.[1] this compound was identified through a high-throughput in silico virtual screening and has been characterized for its ability to selectively inhibit the DNA-binding activity of EBNA1.[1][2]

Mechanism of Action

This compound functions by directly interfering with the DNA-binding activity of the EBNA1 protein.[1] Molecular docking studies suggest that SC7 binds to the DNA-binding site of EBNA1, forming hydrogen bonds with key residues such as Arginine 469 and Tyrosine 518. This interaction prevents EBNA1 from binding to its cognate DNA sequences on the viral genome, thereby disrupting its essential functions in viral replication and maintenance.[1]

Data Presentation: Quantitative Analysis of this compound and Analogs

The selectivity of this compound and its analogs was evaluated by comparing their inhibitory activity against EBNA1 with their activity against an unrelated DNA-binding protein, the EBV-encoded b-zip protein Zta. The following tables summarize the quantitative data from biochemical and cell-based assays.

Table 1: Biochemical Inhibition of EBNA1 and Zta DNA-Binding

| Compound | Target Protein | Assay | IC50 (µM) |

| This compound | EBNA1 | FP | 23 |

| Zta | FP | >833 | |

| SC11 | EBNA1 | FP | 20-100 |

| Zta | FP | No significant inhibition | |

| SC19 | EBNA1 | FP | 49 |

| Zta | FP | No significant inhibition | |

| SC27 | EBNA1 | EMSA | Specific inhibition |

| Zta | EMSA | No significant inhibition |

FP: Fluorescence Polarization; EMSA: Electrophoretic Mobility Shift Assay. Data compiled from multiple sources.

Table 2: Cellular Activity of this compound and Analogs

| Compound (at 5 µM) | EBNA1 Transcriptional Activation Inhibition | Zta Transcriptional Activation Inhibition |

| This compound | Complete | ~60% |

| SC11 | Complete | ~60% |

| SC19 | Complete | No detectable inhibition |

Data from luciferase reporter assays in HEK293T cells.

Table 3: Effect on EBV Genome Copy Number in Raji Cells

| Compound (at 10 µM for 6 days) | Reduction in EBV Genome Copy Number |

| This compound | No apparent effect |

| SC11 | 75-90% |

| SC19 | 75-90% |

Data from quantitative real-time PCR analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on published information and standard laboratory practices.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

This assay measures the disruption of the interaction between a fluorescently labeled DNA probe and the EBNA1 protein by a small molecule inhibitor.

Materials:

-

Purified EBNA1 DNA-binding domain (DBD)

-

Fluorescently labeled DNA hairpin probe with a consensus EBNA1 binding site

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% NP-40)

-

This compound or other test compounds

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare a solution of the fluorescently labeled DNA probe in the assay buffer at a final concentration of 10 nM.

-

Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

-

In a 384-well plate, add 10 µL of the diluted test compound solution to each well. Include a DMSO-only control.

-

Add 10 µL of the purified EBNA1 DBD solution (e.g., at a final concentration of 50 nM) to each well containing the test compound.

-

Incubate the plate at room temperature for 30 minutes to allow for compound-protein interaction.

-

Add 10 µL of the fluorescent DNA probe solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the inhibition of the EBNA1-DNA complex formation.

Materials:

-

Purified EBNA1 DBD

-

DNA probe (double-stranded oligonucleotide) containing an EBNA1 binding site, end-labeled with a radioisotope (e.g., 32P) or a non-radioactive label.

-

Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

This compound or other test compounds

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer (Tris-borate-EDTA)

-

Loading dye (non-denaturing)

Protocol:

-

Prepare binding reactions in a final volume of 20 µL.

-

To each reaction tube, add the binding buffer, poly(dI-dC) (e.g., 1 µg), and the desired concentration of the test compound or DMSO control.

-

Add the purified EBNA1 DBD (e.g., 100 ng) to each tube and incubate at room temperature for 20 minutes.

-

Add the labeled DNA probe (e.g., 20,000 cpm) to each reaction and incubate for another 20 minutes at room temperature.

-

Add 2 µL of loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom.

-

Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or X-ray film. For non-radioactive probes, visualize according to the manufacturer's instructions.

-

Analyze the gel to observe the decrease in the shifted EBNA1-DNA complex band in the presence of the inhibitor.

Luciferase Reporter Assay for EBNA1 Transcriptional Activation

This cell-based assay measures the ability of a compound to inhibit EBNA1's function as a transcriptional activator.

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

An expression plasmid for EBNA1

-

A luciferase reporter plasmid containing an EBNA1-responsive promoter (e.g., the EBV Cp promoter) upstream of the luciferase gene.

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent (e.g., Lipofectamine)

-

This compound or other test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate and grow to ~80% confluency.

-

Co-transfect the cells with the EBNA1 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a DMSO control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of EBNA1-mediated transcription for each compound concentration relative to the DMSO control.

Quantitative Real-Time PCR (qPCR) for EBV Genome Copy Number

This assay quantifies the number of EBV episomes in latently infected cells.

Materials:

-

Raji cells (an EBV-positive Burkitt's lymphoma cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test compounds

-

DNA extraction kit

-

Primers and probe specific for a conserved region of the EBV genome (e.g., within the EBNA1 or BamHI W region).

-

Primers and probe for a host housekeeping gene (e.g., GAPDH or RNase P) for normalization.

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Culture Raji cells in the presence of various concentrations of the test compound or a DMSO control for a specified period (e.g., 6 days).

-

Harvest the cells and extract total genomic DNA.

-

Set up qPCR reactions in duplicate or triplicate for each sample, including reactions for the EBV target and the host housekeeping gene.

-

Each reaction should contain the qPCR master mix, forward and reverse primers, the probe, and the template DNA.

-

Run the qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Determine the cycle threshold (Ct) values for both the EBV target and the host gene for each sample.

-

Calculate the relative EBV genome copy number using the ΔΔCt method or by generating a standard curve with a plasmid containing the target sequences. The host gene is used to normalize for the amount of input DNA.

Mandatory Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and validation of this compound.

Proposed Signaling Pathway of EBNA1 Inhibition

References

Ebna1-IN-SC7 in Nasopharyngeal Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epstein-Barr Virus (EBV) is a primary etiological agent in the development of Nasopharyngeal Carcinoma (NPC). The viral protein Epstein-Barr Nuclear Antigen 1 (EBNA1) is critical for the maintenance of the viral genome in tumor cells and represents a key therapeutic target. This technical guide provides an in-depth overview of Ebna1-IN-SC7, a small molecule inhibitor of EBNA1, and its relevance in the context of NPC research. While specific preclinical data for this compound in NPC models is limited, this document consolidates the available information and presents data from other EBNA1 inhibitors to illustrate the therapeutic potential and experimental approaches for targeting this viral protein. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows to support researchers in the field.

Introduction: EBNA1 as a Therapeutic Target in Nasopharhygeal Carcinoma

Nasopharyngeal Carcinoma (NPC) is a malignancy consistently associated with Epstein-Barr Virus (EBV) infection, particularly in endemic regions.[1] The EBV nuclear antigen 1 (EBNA1) is the only viral protein consistently expressed in all EBV-associated tumors, including NPC.[2][3] Its primary function is to tether the viral episome to the host cell chromosome during mitosis, ensuring the faithful segregation and maintenance of the EBV genome in proliferating tumor cells.[4] Beyond its role in viral persistence, EBNA1 has been implicated in altering cellular pathways that contribute to oncogenesis, including cell proliferation, survival, and immune evasion.[5] These critical functions make EBNA1 an attractive and specific target for therapeutic intervention in EBV-positive cancers like NPC.

This compound: A Small Molecule Inhibitor of EBNA1

This compound (also referred to as SC7) is a small molecule identified through in silico screening designed to inhibit the DNA-binding function of EBNA1.

Mechanism of Action

This compound functions by interfering with the binding of the EBNA1 protein to its cognate DNA sequences on the EBV genome. Molecular docking analyses suggest that SC7 interacts with crucial residues within the DNA-binding domain of EBNA1. This inhibition of DNA binding is expected to disrupt EBNA1's functions in viral replication and transcriptional activation.

Quantitative Data for this compound

Specific preclinical data on the efficacy of this compound in nasopharyngeal carcinoma models is not extensively available in the public domain. However, key biochemical and cell-based assay data have been reported.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (EBNA1-DNA Binding Inhibition) | 23 µM | Biochemical Assay | |

| EBNA1-mediated Transcription | Complete Blockade (at 5 µM) | HEK293T cells | |

| Zta-mediated Transcription | ~60% Inhibition (at 5 µM) | HEK293T cells | |

| EBV Genome Copy Number | No significant effect | Raji (Burkitt Lymphoma) |

Table 1: Summary of in vitro data for this compound.

Of note, while this compound effectively inhibits EBNA1's transcriptional activity, it also demonstrates off-target effects on the EBV lytic transactivator Zta. Furthermore, in a Burkitt lymphoma cell line, it did not significantly reduce the number of EBV episomes.

Preclinical Evaluation of EBNA1 Inhibitors in NPC Models

While data for SC7 in NPC is limited, other EBNA1 inhibitors have been evaluated in relevant preclinical models, providing a framework for understanding the potential of this therapeutic strategy.

In Vitro Efficacy in NPC Cell Lines

Newer generation EBNA1 inhibitors, such as VK-1727, have demonstrated potent and selective activity against EBV-positive NPC cell lines.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| VK-1727 | C666-1 (EBV+) | Proliferation | EC50 | 6.3 µM | |

| VK-1727 | HK1 (EBV-) | Proliferation | EC50 | >100 µM | |

| L2P4 (peptide) | C666-1 (EBV+) | Cell Viability | % Decrease (at 20 µM) | ~50% | |

| L2P4 (peptide) | HeLa (EBV-) | Cell Viability | Inhibition | No obvious inhibition |

Table 2: In vitro efficacy of selected EBNA1 inhibitors in NPC and control cell lines.

In Vivo Efficacy in NPC Xenograft Models

The anti-tumor activity of EBNA1 inhibitors has been demonstrated in vivo using NPC xenograft models, including patient-derived xenografts (PDX).

| Compound | Model | Treatment | Outcome | Reference |

| VK-1727 & VK-1850 | C666-1 Xenograft | 10 mg/kg, twice daily | Significant tumor growth inhibition | |

| VK-1727 & VK-1850 | C15-PDX (NPC) | 10 mg/kg, twice daily | 67% and 70% Tumor Growth Inhibition, respectively |

Table 3: In vivo efficacy of selected EBNA1 inhibitors in NPC models.

Key Signaling Pathways Modulated by EBNA1 in NPC

Understanding the molecular pathways affected by EBNA1 is crucial for evaluating the mechanism of action of its inhibitors.

Disruption of PML Nuclear Bodies and p53 Pathway

EBNA1 interacts with the cellular ubiquitin-specific protease 7 (USP7), leading to the disruption of promyelocytic leukemia (PML) nuclear bodies. This disruption impairs p53 activation and DNA repair mechanisms, promoting cell survival.

Modulation of the AP-1 Transcription Factor Pathway and Angiogenesis

EBNA1 can enhance the activity of the AP-1 transcription factor, leading to the upregulation of pro-angiogenic factors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of EBNA1 inhibitors.

High-Throughput Screening for EBNA1-DNA Binding Inhibitors

This protocol describes a fluorescence polarization (FP) assay for identifying small molecules that disrupt the EBNA1-DNA interaction.

References

- 1. Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epstein-Barr Nuclear Antigen 1 Contributes to Nasopharyngeal Carcinoma through Disruption of PML Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of EBNA1 in NPC tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epstein-Barr Virus Nuclear Antigen 1 Replication and Segregation Functions in Nasopharyngeal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epstein-Barr virus-encoded EBNA1 modulates the AP-1 transcription factor pathway in nasopharyngeal carcinoma cells and enhances angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebna1-IN-SC7 in Burkitt's Lymphoma: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1) inhibitor, SC7, in the context of Burkitt's lymphoma research. It covers the mechanism of action of SC7, its effects on EBNA1 function, and detailed protocols for key experimental studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for EBV-associated malignancies.

Introduction to EBNA1 and its Role in Burkitt's Lymphoma

Epstein-Barr virus (EBV) is a human herpesvirus that establishes lifelong latent infections and is associated with several types of cancers, including Burkitt's lymphoma.[1][2] The EBV nuclear antigen 1 (EBNA1) is a viral protein consistently expressed in all EBV-associated tumors and is crucial for the maintenance of the viral genome and the survival of infected cells.[1][3] EBNA1's functions include mediating the replication and segregation of the EBV episome, as well as regulating the transcription of viral and cellular genes.[4] In Burkitt's lymphoma, EBNA1 is the only viral protein consistently expressed (Latency I program) and is essential for the survival of the tumor cells, making it an attractive therapeutic target. Inhibition of EBNA1 has been shown to decrease the survival of Burkitt's lymphoma cells by inducing apoptosis.

Ebna1-IN-SC7: A Small Molecule Inhibitor of EBNA1

This compound (also known as compound SC7) is a selective small molecule inhibitor of EBNA1. It was identified through high-throughput in silico virtual screening and has been shown to interfere with the DNA-binding activity of EBNA1.

Mechanism of Action

SC7 functions by inhibiting the binding of EBNA1 to its cognate DNA sequences on the EBV genome. Molecular docking studies predict that SC7 binds to the DNA-binding sites of the EBNA1 protein and may also align with the EBNA1-bound DNA sequence. This interference with EBNA1-DNA binding disrupts its critical functions in viral replication and gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound and related compounds in various assays.

| Compound | IC50 (EBNA1-DNA Binding) | Notes |

| SC7 | 23 µM | Inhibits EBNA1-DNA binding activity. |

| SC11 | Micromolar range | Also inhibits Zta-mediated transcription non-specifically. Reduces EBV genome copy number in Raji cells. |

| SC19 | 49 µM | Selectively inhibits EBNA1-mediated transcription. Reduces EBV genome copy number in Raji cells. |

| LB7 | 1 µM | More potent inhibitor of EBNA1-DNA binding compared to SC7. Reduces EBV copy number at 5 µM. |

| Assay | Compound | Concentration | Effect | Cell Line |

| EBNA1-mediated Transcription | SC7 | 5 µM | Completely blocks transcriptional activation of EBNA1. | HEK293T |

| Zta-mediated Transcription | SC7 | 5 µM | ~60% inhibition of Zta trans-activation (non-selective). | HEK293T |

| EBV Genome Copy Number | SC7 | 10 µM (6 days) | No significant effect. | Raji |

| EBV Genome Copy Number | SC11 | Not specified | Reduction to 10-25%. | Raji |

| EBV Genome Copy Number | SC19 | Not specified | Reduction to 10-25%. | Raji |

Signaling Pathways

EBNA1 interacts with and modulates several host cell signaling pathways, contributing to the survival and proliferation of Burkitt's lymphoma cells. Understanding these pathways is crucial for elucidating the downstream effects of EBNA1 inhibition by molecules like SC7.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and EBNA1 function in Burkitt's lymphoma.

Cell Culture

Raji Burkitt's Lymphoma Cell Line:

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cultures are split every 2-3 days when they reach a density of 2-3 x 10^6 viable cells/mL. Cells are centrifuged at 1000 rpm for 3 minutes, the supernatant is aspirated, and the cell pellet is resuspended in fresh growth medium to a density of 0.5-5 x 10^5 viable cells/mL.

HEK293T Cell Line:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Adherent cells are grown in tissue culture flasks at 37°C with 5% CO2.

-

Subculturing: Cells are passaged when they reach 70-80% confluency.

Transient Transfection of HEK293T Cells

-

Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

In tube A, dilute the plasmid DNA (e.g., EBNA1 expression vector and reporter plasmid) in a serum-free medium like Opti-MEM.

-

In tube B, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM.

-

Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

-

Transfection: Add the DNA-transfection reagent complex dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the specific assay.

EBNA1-DNA Binding Assay (Fluorescence Polarization)

-

Reagents:

-

Fluorescently labeled DNA probe containing the EBNA1 binding site.

-

Purified recombinant EBNA1 protein.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

In a 96-well or 384-well black plate, add the fluorescent DNA probe to all wells at a final concentration of ~1-5 nM.

-

Add purified EBNA1 protein to the wells. The optimal concentration should be determined empirically to achieve a significant shift in polarization upon binding.

-

Add serial dilutions of SC7 or other test compounds. Include a DMSO-only control.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Luciferase Reporter Assay for EBNA1-mediated Transcription

-

Transfection: Co-transfect HEK293T cells with an EBNA1 expression plasmid and a luciferase reporter plasmid containing an EBNA1-responsive promoter (e.g., the EBV Cp promoter). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Treatment: After 24 hours, treat the cells with various concentrations of SC7 or a DMSO control.

-

Cell Lysis: After another 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the firefly luciferase activity using a luminometer.

-

If a normalization control is used, add the Renilla luciferase substrate and measure its activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of EBNA1-mediated transcription by SC7.

Quantitative PCR (qPCR) for EBV Genome Copy Number

-

Cell Treatment: Treat Raji cells with SC7 or other inhibitors for a specified period (e.g., 6 days).

-

DNA Extraction: Extract total DNA from the treated and control cells.

-

qPCR:

-

Perform qPCR using primers and a probe specific for a conserved region of the EBV genome (e.g., within the EBNA1 or BamHI W region).

-

Also, perform qPCR for a single-copy host gene (e.g., actin or GAPDH) for normalization.

-

-

Data Analysis:

-

Generate a standard curve using a plasmid containing the target EBV sequence.

-

Calculate the EBV genome copy number per cell by normalizing the EBV DNA quantity to the host cell DNA quantity.

-

Compare the EBV copy number in inhibitor-treated cells to that in control cells.

-

Immunoprecipitation of EBNA1 and Associated Proteins

-

Cell Lysis: Lyse Raji or other EBV-positive cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-EBNA1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against EBNA1 and potential interacting partners like USP7.

Conclusion

This compound represents a promising lead compound for the development of targeted therapies against EBV-associated malignancies like Burkitt's lymphoma. Its mechanism of action, centered on the inhibition of the critical EBNA1-DNA interaction, provides a clear rationale for its anti-viral and anti-tumor effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the efficacy of SC7 and other EBNA1 inhibitors, and to explore the intricate signaling pathways governed by EBNA1. Further optimization of the potency and selectivity of such inhibitors holds significant promise for the future treatment of these cancers.

References

- 1. Immunoprecipitation of Epstein-Barr virus EBNA1 protein using human polyclonal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a high-throughput screen for inhibitors of Epstein-Barr virus EBNA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ebna1-IN-SC7: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein crucial for the maintenance, replication, and segregation of the EBV genome within infected cells, making it a prime target for antiviral drug development.[1] Ebna1-IN-SC7 (also referred to as compound SC7) is a selective inhibitor of EBNA1 that functions by interfering with its DNA-binding activity.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound was identified through high-throughput in silico virtual screening as a small molecule inhibitor of the EBNA1 protein.[3] Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 324022-08-4 | [2][4] |

| Molecular Formula | C21H16BrNO4S | MedChemExpress Data Sheet |

| Molecular Weight | 470.33 g/mol | MedChemExpress Data Sheet |

| Appearance | A solid | MedChemExpress Data Sheet |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for 1 month or -80°C for 6 months in solvent. |

Structure:

The chemical structure of this compound is presented below. Molecular docking studies suggest that the sulfonyl motif of SC7 mimics the interaction of the phosphate backbone of DNA with the EBNA1 protein. Specifically, it is predicted to form hydrogen bonds with the side chains of Arginine 469 and Tyrosine 518 in the DNA-binding domain of EBNA1.

(A chemical structure diagram would be placed here in a full whitepaper. For this text-based format, a descriptive representation is provided above.)

Mechanism of Action and Biological Activity

This compound selectively inhibits the DNA-binding function of EBNA1. This inhibitory activity has been quantified in various biochemical and cell-based assays.

| Assay | Metric | Value | Cell Line/System | Source |

| EBNA1-DNA Binding (Fluorescence Polarization) | IC50 | 23 µM | Purified recombinant EBNA1 DBD | |

| EBNA1-DNA Binding (EMSA) | IC50 | 20-100 µM | Purified recombinant EBNA1 DBD | |

| EBNA1 Transcriptional Activation (Luciferase Reporter Assay) | Inhibition | Complete at 5 µM | HEK293T | |

| Zta Transcriptional Activation (Luciferase Reporter Assay) | Inhibition | ~60% at 5 µM | HEK293T | |

| EBV Genome Copy Number (qPCR) | Effect | No significant effect at 10 µM for 6 days | Raji (Burkitt lymphoma) |

The primary mechanism of this compound is the disruption of the interaction between the EBNA1 protein and its cognate DNA binding sites on the EBV genome, such as the origin of plasmid replication (oriP). This interference with DNA binding leads to the inhibition of EBNA1's downstream functions, most notably its role as a transcriptional activator.

Caption: Mechanism of this compound Action.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

EBNA1-DNA Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the binding of the EBNA1 DNA-binding domain (DBD) to a fluorescently labeled DNA probe.

Materials:

-

Purified recombinant EBNA1 DBD (amino acids 459-607)

-

Fluorescently labeled (e.g., Cy5) DNA hairpin probe containing a consensus EBNA1 binding site

-

Assay Buffer: 20 mM Tris-Cl (pH 7.4), 200 mM NaCl, 1 mM DTT, 10 µg/mL BSA

-

This compound stock solution in DMSO

-

384-well black plates

Procedure:

-

Prepare a reaction mix containing the assay buffer, 10 nM Cy5-labeled DNA probe, and 246 nM purified EBNA1 DBD.

-

Serially dilute this compound in DMSO and then into the assay buffer to achieve final concentrations ranging from micromolar to nanomolar.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the reaction mix to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition of binding at each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Luciferase Reporter Assay for EBNA1 Transcriptional Activation

This cell-based assay quantifies the ability of this compound to inhibit the transcriptional activation function of EBNA1.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

24-well plates

-

Lipofectamine or other transfection reagent

-

pCMV-FLAG-EBNA1 expression plasmid

-

Cp-Luciferase reporter plasmid (containing the EBV Cp promoter upstream of the luciferase gene)

-

Renilla luciferase expression vector (for normalization)

-

This compound stock solution in DMSO

-

Luciferase Assay System (e.g., Promega)

Procedure:

-

Seed HEK293T cells in 24-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

-